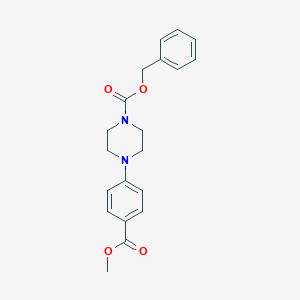

Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a benzyl group, a methoxycarbonyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

benzyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H22N2O4/c1-25-19(23)17-7-9-18(10-8-17)21-11-13-22(14-12-21)20(24)26-15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |

InChI Key |

IOGBZQHIFCGBMU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or methoxycarbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and methoxycarbonyl groups can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Benzylpiperazine: Known for its stimulant properties and used recreationally.

1-Boc-piperazine: Commonly used as a protecting group in organic synthesis.

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromine atom, used in different chemical reactions.

Uniqueness

Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its intricate structure that includes a piperazine ring and a methoxycarbonyl group. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and interaction mechanisms.

Structural Characteristics

The molecular formula of this compound is C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 354.4 g/mol. The IUPAC name reflects its structural features, which include:

- Benzyl moiety : Provides hydrophobic interactions.

- Piperazine ring : Facilitates interactions with various biological targets.

- Methoxycarbonyl group : Enhances binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Its structure allows for effective interaction with microbial enzymes and receptors, potentially leading to inhibition of microbial growth. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can modulate the activity of specific enzymes involved in cell proliferation and apoptosis. The piperazine ring is particularly noted for its ability to interact with cellular targets, which may contribute to its anticancer effects. Further research is needed to elucidate the precise mechanisms by which this compound exerts its anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between 1,2-diamine derivatives and sulfonium salts. A common synthetic route includes:

- Formation of the piperazine ring : Reacting benzylamine with ethylene glycol or similar reagents.

- Introduction of the methoxycarbonyl group : Using carbonylation techniques.

- Final carboxylation : Completing the synthesis through esterification reactions.

Interaction Mechanisms

Studies on the interaction mechanisms of this compound suggest that its piperazine ring can engage with various molecular targets, influencing their biological activity. The presence of the methoxycarbonyl group significantly enhances its chemical reactivity and biological activity compared to structurally similar compounds.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzylpiperazine | Contains a piperazine ring | Known for stimulant properties; used recreationally |

| 1-Boc-piperazine | Piperazine derivative with a protecting group | Commonly used in organic synthesis |

| Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | Similar structure but contains bromine | Different reactivity due to halogen presence |

| This compound | Piperazine ring and methoxycarbonyl group | Enhanced binding affinity; potential in drug development |

Case Studies

Several case studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Anticancer Potential : In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, warranting further investigation into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.